molecular formula C10H11BrN2O B5117891 N-(5-bromopyridin-2-yl)pent-4-enamide

N-(5-bromopyridin-2-yl)pent-4-enamide

Cat. No.: B5117891
M. Wt: 255.11 g/mol
InChI Key: KOUUZUYYUKXXGU-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)pent-4-enamide is a brominated pyridine derivative featuring a pent-4-enamide substituent. The compound consists of a 5-bromopyridin-2-yl moiety linked via an amide bond to a pent-4-enoyl chain (CH₂=CHCH₂CH₂CO-). This structure combines the electron-withdrawing bromine atom on the pyridine ring with a flexible, unsaturated aliphatic chain, influencing its physicochemical properties and reactivity.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-2-3-4-10(14)13-9-6-5-8(11)7-12-9/h2,5-7H,1,3-4H2,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUUZUYYUKXXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NC1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)pent-4-enamide typically involves the reaction of 5-bromopyridine-2-carboxylic acid with pent-4-enylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)pent-4-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(5-bromopyridin-2-yl)pent-4-enamide with structurally related bromopyridine derivatives, focusing on molecular features, physicochemical properties, and applications.

Structural and Functional Group Comparisons

Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₁₀H₁₁BrN₂O 254.9 Pent-4-enamide, pyridine, Br
N-(5-Bromopyridin-2-yl)acetamide C₇H₇BrN₂O 215.05 Acetamide, pyridine, Br
N-(5-Bromo-2-pyridinyl)-4-methoxybenzenesulfonamide C₁₂H₁₁BrN₂O₃S 343.19 Sulfonamide, methoxybenzene, pyridine, Br
5-Bromo-2-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine C₁₀H₈BrClN₄ 299.55 Pyrimidine, Br, Cl, pyridinylmethyl
N-Benzyl-5-bromo-N,4-dimethylpyridin-2-amine C₁₄H₁₅BrN₂ 291.19 Benzyl, dimethyl, pyridine, Br

Key Observations:

  • Substituent Effects : The target compound’s pent-4-enamide group provides greater flexibility and lipophilicity compared to the smaller acetamide group in or the polar sulfonamide in .
  • Aromatic Systems : Pyrimidine derivatives (e.g., ) exhibit enhanced hydrogen-bonding capacity due to additional nitrogen atoms, whereas pyridine-based compounds (e.g., target, ) prioritize π-π stacking interactions.
  • Electron-Withdrawing Groups : Bromine and chlorine substituents (e.g., ) increase electrophilicity, influencing reactivity in cross-coupling reactions.

Physicochemical Properties

  • Solubility : Sulfonamides () are highly polar due to the SO₂ group, favoring aqueous solubility. In contrast, the target compound’s aliphatic chain enhances lipophilicity, likely improving membrane permeability .
  • Crystallinity : The acetamide derivative () exhibits a well-defined crystal structure (R factor = 0.034), stabilized by N–H⋯O hydrogen bonds. The pentenamide’s unsaturated chain may reduce crystallinity due to conformational flexibility .
  • Reactivity : The pent-4-enamide’s double bond offers sites for chemical modification (e.g., cycloadditions), whereas sulfonamides () are more chemically inert .

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